(1-Nitronaphthalene-2-sulfinyl)acetic acid
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Overview
Description
(1-Nitronaphthalene-2-sulfinyl)acetic acid is an organic compound that features a naphthalene ring substituted with nitro and sulfinyl groups, as well as an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalene-2-sulfinyl)acetic acid typically involves the nitration of naphthalene followed by sulfinylation and subsequent acetic acid functionalization. One common method for the nitration of naphthalene is the use of nitric acid in the presence of sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile . The sulfinylation can be achieved using sulfinyl chlorides under controlled conditions . Finally, the acetic acid moiety can be introduced through nucleophilic acyl substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfinylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid superacid catalysts, such as sulfated zirconia, can enhance the efficiency and selectivity of these reactions .
Chemical Reactions Analysis
Types of Reactions
(1-Nitronaphthalene-2-sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form dinitro derivatives.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (Cl₂, Br₂) with Lewis acid catalysts like FeCl₃.
Major Products
Oxidation: Dinitronaphthalene derivatives.
Reduction: Aminonaphthalene derivatives.
Substitution: Halonaphthalene derivatives.
Scientific Research Applications
(1-Nitronaphthalene-2-sulfinyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and sulfinyl groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1-Nitronaphthalene-2-sulfinyl)acetic acid exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the sulfinyl group can act as a nucleophile or electrophile in various chemical processes . These interactions can modulate biological pathways and influence the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
1-Nitronaphthalene: Lacks the sulfinyl and acetic acid groups, making it less versatile in chemical reactions.
2-Nitronaphthalene: Similar to 1-nitronaphthalene but with the nitro group in a different position, affecting its reactivity.
Naphthalene-2-sulfinic acid: Contains the sulfinyl group but lacks the nitro and acetic acid groups, limiting its applications.
Properties
CAS No. |
74616-69-6 |
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Molecular Formula |
C12H9NO5S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-(1-nitronaphthalen-2-yl)sulfinylacetic acid |
InChI |
InChI=1S/C12H9NO5S/c14-11(15)7-19(18)10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15) |
InChI Key |
JXHJZSDUCMUHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])S(=O)CC(=O)O |
Origin of Product |
United States |
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